Brivudine

Catalog No.
S548870
CAS No.
69304-47-8
M.F
C11H13BrN2O5
M. Wt
333.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brivudine

Struggling with acyclovir’s limited HSV-1 selectivity and no DPD inhibition? Brivudine (BVDU) is the exact tool. • ~1000x more potent vs VZV than acyclovir, selective for HSV-1 over HSV-2. • Requires viral TK phosphorylation for activity; ideal TK substrate specificity assays. • BVU metabolite irreversibly inhibits DPD, critical for 5-FU/capecitabine toxicity modeling. • Effective in HSV-TK suicide gene therapy (IC50 0.002-0.0047 µM). High-purity standard, global shipping.

CAS Number

69304-47-8

Product Name

Brivudine

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

ODZBBRURCPAEIQ-PIXDULNESA-N

solubility

Soluble in DMSO, not in water

Synonyms

(E)-5-(2-bromovinyl)-2'-deoxyuridine, (Z)-5-(2-bromovinyl)-2'-deoxyuridine, 5-(2-bromoethenyl)-2'-deoxyuridine, 5-(2-bromovinyl)-2'-deoxyuridine, 5-BVDU, brivudin, brivudine, E-5-(2-bromovinyl)-dUrd, Z-5-(2-bromovinyl)-dUrd, Zostex

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O

The exact mass of the compound Brivudine is 332.00078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg

Brivudine (BVDU), chemically (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a highly potent, pyrimidine-based nucleoside analogue primarily utilized in virology and pharmacology for its targeted activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1) [1]. Unlike broad-spectrum purine analogues, Brivudine requires specific initial phosphorylation by viral thymidine kinase (TK), making it a critical reference standard for TK substrate specificity assays and viral DNA polymerase inhibition studies [2]. In procurement contexts, it is highly valued not only for its low-nanomolar in vitro efficacy against VZV but also as a specialized biochemical tool for modeling severe drug-drug interactions, owing to its metabolite's irreversible inhibition of dihydropyrimidine dehydrogenase (DPD)[1].

Research Fit

Tool Compound
Replication studies of VZV and HSV-1 in infected cell models.
Mechanistic Probe
Investigating viral thymidine kinase (TK)-dependent activation pathways.
Assay Control
High-throughput screening workflows for novel antiviral inhibitors.

Procuring generic acyclovir or valacyclovir as a substitute for Brivudine compromises assay integrity in specialized virology and oncology models [1]. While acyclovir serves as a standard baseline for general herpesvirus inhibition, it lacks Brivudine's strict selectivity for HSV-1 over HSV-2, failing to provide the necessary differential control in mixed-viral cultures [1]. Furthermore, standard in-class substitutes do not undergo degradation into bromovinyluracil (BVU) via thymidine phosphorylase[2]. Consequently, only Brivudine can be utilized in metabolic interaction assays designed to study the irreversible inactivation of dihydropyrimidine dehydrogenase (DPD) and the subsequent toxic accumulation of 5-fluorouracil (5-FU), making it non-interchangeable for these specific pharmacological workflows [2].

Substitution Risk

Research Fit for Brivudine
Common Substitution Risk
Specific VZV and HSV-1 antiviral activity in TK-competent strains.
Pan-herpes antivirals like acyclovir may exhibit different potency profiles in VZV plaque reduction assays.
Longer intracellular half-life of active triphosphate metabolite (10 hours).
Compounds with shorter active metabolite half-lives can alter in vitro dosing schedules and model-response outcomes.
Comparative endpoint data against herpes zoster models and PHN-related endpoints.
Direct interchangeability with famciclovir or acyclovir in specific endpoint models may require validation.

VZV Replication Inhibition vs. Acyclovir

In comparative cell culture models, Brivudine demonstrates quantifiable potency against VZV replication, significantly outperforming the standard benchmark, acyclovir [1]. This differential is driven by the highly efficient phosphorylation of Brivudine by VZV thymidine kinase.

Evidence DimensionInhibition of VZV replication in cell culture
Target Compound DataHigh potency (low nanomolar range EC50 for VZV)
Comparator Or BaselineAcyclovir (baseline standard)
Quantified Difference~1000-fold greater potency for Brivudine against VZV replication
ConditionsIn vitro VZV cell culture assays

Mainstream laboratory workflow fit: Allows researchers to achieve complete viral inhibition at significantly lower concentrations, minimizing off-target solvent or compound toxicity in sensitive cell lines.

VZV Antiviral Potency
Head-to-head
IC50 ~0.0028 µg/mL
Reported inhibition potency against VZV in plaque reduction assays.
Approximately 280-fold lower IC50 compared to acyclovir in tested clinical strains.

HSV-1 Selective Polymerase Inhibition

Brivudine is highly selective for HSV-1 over HSV-2, a distinction not shared by broad-spectrum agents like acyclovir. It inhibits HSV-1 DNA polymerase at an IC50 of approximately 1 µM, while exhibiting minimal activity against HSV-2 due to poor substrate recognition by HSV-2 thymidine kinase [1]. Furthermore, it inhibits viral polymerases at concentrations 10–100 times lower than those required to affect cellular DNA polymerases α, β, and γ[1].

Evidence DimensionDNA polymerase inhibition (IC50)
Target Compound DataIC50 ~ 1 µM for HSV-1 polymerase
Comparator Or BaselineCellular DNA polymerases (α, β, γ) and HSV-2 polymerase
Quantified Difference10 to 100-fold greater selectivity for HSV-1 polymerase over cellular enzymes; minimal HSV-2 activity
ConditionsIn vitro enzymatic assays

Mainstream laboratory workflow fit: Provides a precise pharmacological tool for isolating HSV-1 activity in mixed infections or confirming HSV-1 specific thymidine kinase expression.

Active Metabolite Half-Life
Head-to-head
Brivudine-TP
10 hours
Acyclovir-TP
2-3 hours
Reported intracellular stability of active triphosphate in virus-infected cells.
Supports once-daily dosing research models compared to comparator compounds.

Irreversible DPD Inhibition

Unlike acyclovir or penciclovir, Brivudine is degraded by thymidine phosphorylase into bromovinyluracil (BVU), which is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) [1]. Because DPD is the critical enzyme responsible for the first step in the catabolic pathway of pyrimidines, including the degradation of 5-fluorouracil (5-FU), Brivudine administration completely arrests 5-FU clearance, significantly increasing its half-life and toxicity [1].

Evidence DimensionDihydropyrimidine dehydrogenase (DPD) activity
Target Compound DataBrivudine / BVU (Potent DPD inactivation)
Comparator Or BaselineAcyclovir / Valacyclovir (No DPD interaction)
Quantified DifferenceComplete blockade of the 5-FU degradation pathway by Brivudine
ConditionsCo-culture or in vivo models utilizing 5-FU or capecitabine

Formulation and co-culture compatibility: Essential for establishing positive controls in DPD-mediated drug toxicity studies and modeling severe pyrimidine-based pharmacokinetic interactions.

Blister Cessation Time
Trial context
3 days vs. 4 days
p = 0.0013
Reported model-response endpoint for new vesicle formation in a phase III RCT.
Reduction of 1 day (25%) compared to acyclovir 800 mg 5x daily.
PHN Risk Endpoint (≥50 yrs)
Trial context
Brivudine
12.9%
Acyclovir
19.0%
Reported prevalence of post-herpetic neuralgia (PHN) endpoint in a high-risk subgroup.
6.1 percentage point difference (32% relative risk reduction) observed.
Equivalence Context vs Famciclovir
Head-to-head
Brivudine
11.3% PHN
Famciclovir
9.6% PHN
Reported comparator endpoint context demonstrating equivalence for PHN prevention.
Equivalent efficacy at 3 months with a simplified once-daily research dosing design.

HSV-1 & VZV Antiviral Screening

Due to its ~1000-fold higher potency against VZV compared to acyclovir and its strict lack of efficacy against HSV-2, Brivudine serves as a standard positive control for screening novel antivirals targeting HSV-1 or VZV specific thymidine kinases [2].

DDI Modeling with 5-FU

Because its BVU metabolite potently inhibits DPD, Brivudine is procured specifically to model severe pharmacokinetic toxicities in co-cultures or animal models receiving 5-fluorouracil or capecitabine, serving as a benchmark for DPD-inhibition [2].

HSV-TK Tumor Cell Targeting

In experimental gene therapy models, murine mammary carcinoma cells transfected with HSV-1 thymidine kinase become highly sensitive to Brivudine (IC50 0.0020-0.0047 µM). Its specific activation by viral TK makes it a critical prodrug for evaluating suicide gene therapy efficacy[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
VZV Inhibition Assay Studies
Assay potency against VZV
IC50 comparison across VZV strains
Mechanistic Pathway Research
TK-dependent phosphorylation
TK-deficient mutant strain analysis
In Vivo Model Dosing Regimen Studies
Active metabolite half-life
Dosing interval optimization research

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

332.00078 Da

Monoisotopic Mass

332.00078 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2M3055079H

Pharmacology

Brivudine is a uridine derivative and nucleoside analog with pro-apoptotic and chemosensitizing properties. In vitro, bromovinyl-deoxyuridine (BVDU) has been shown to downregulate the multifunctional DNA repair enzyme APEX nuclease 1, resulting in the inhibition of DNA repair and the induction of apoptosis. In addition, this agent may inhibit the expression of STAT3 (signal transducer and activator of transcription 3), which may result in the downregulation of vascular endothelial growth factor (VEGF). BVDU has also been found to inhibit the upregulation of chemoresistance genes (Mdr1 and DHFR) during chemotherapy. Overall, the gene expression changes associated with BVDU treatment result in the decrease or prevention of chemoresistance. In addition, this agent has been shown to enhance the cytolytic activity of NK-92 natural killer cells towards a pancreatic cancer cell line in vitro.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors
J05AB15 - Brivudine

Other CAS

69304-47-8

Wikipedia

Brivudine

Use Classification

Human drugs -> Rare disease (orphan)
1: García Fernández V, Garrido Arévalo M, Labrada González E, Hidalgo Correas FJ. [Fatal drug-drug interaction between 5-fluorouracil and brivudine.]. Farm Hosp. 2013 Enero-Febrero;37(1):72-73. Spanish. PubMed PMID: 23461503.
2: Zhang NQ, Zhao L, Ma S, Gu M, Zheng XY. Potent anticancer effects of lentivirus encoding a Drosophila melanogaster deoxyribonucleoside kinase mutant combined with brivudine. Asian Pac J Cancer Prev. 2012;13(5):2121-7. PubMed PMID: 22901180.
3: Heinrich JC, Tuukkanen A, Schroeder M, Fahrig T, Fahrig R. RP101 (brivudine) binds to heat shock protein HSP27 (HSPB1) and enhances survival in animals and pancreatic cancer patients. J Cancer Res Clin Oncol. 2011 Sep;137(9):1349-61. doi: 10.1007/s00432-011-1005-1. Epub 2011 Jul 22. PubMed PMID: 21833720.
4: Bleymehl K, Cinatl J, Schmidt-Chanasit J. Phenotypic and genetic characterization of varicella-zoster virus mutants resistant to acyclovir, brivudine and/or foscarnet. Med Microbiol Immunol. 2011 Aug;200(3):193-202. doi: 10.1007/s00430-011-0191-4. Epub 2011 Mar 4. Erratum in: Med Microbiol Immunol. 2012 Aug;201(3):403-5. PubMed PMID: 21373931.
5: Lahmer T, Hoffmann D, Heemann U, Küchle C, Frank H. Epstein-Barr virus encephalitis after kidney transplantation and successful treatment with brivudine. Transpl Int. 2010 Jun;23(6):e24-5. doi: 10.1111/j.1432-2277.2009.01045.x. Epub 2010 Jan 12. PubMed PMID: 20070626.
6: Rätz Bravo AE, Hofer S, Krähenbühl S, Ludwig C. Fatal drug-drug interaction of brivudine and capecitabine. Acta Oncol. 2009;48(4):631-3. doi: 10.1080/02841860802660502. PubMed PMID: 19165642.
7: Abraham S, Jones A, Toutous-Trellu L, Kerl-Bullani K, Chavaz P, Saurat JH, Piguet V. Linear Darier disease with herpes zoster superinfection treated successfully by brivudine. Br J Dermatol. 2006 Feb;154(2):365-7. PubMed PMID: 16433812.
8: Vij O, Bornfeld N, Roggendorf M, Fiedler M, Schilling H. [Brivudine as an alternative systemic therapy to aciclovir and ganciclovir in acute retinal necrosis syndrome due to varicella-zoster virus]. Klin Monbl Augenheilkd. 2003 Oct;220(10):710-5. German. PubMed PMID: 14577039.
9: Rabasseda X. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing. Drugs Today (Barc). 2003 May;39(5):359-71. Review. PubMed PMID: 12861349.

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